molecular formula C9H10N2S B1276208 2-(1,3-Benzothiazol-2-yl)ethanamine CAS No. 82928-10-7

2-(1,3-Benzothiazol-2-yl)ethanamine

Cat. No.: B1276208
CAS No.: 82928-10-7
M. Wt: 178.26 g/mol
InChI Key: HLTRQIYNHRBUNW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)ethanamine: is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1,3-Benzothiazol-2-yl)ethanamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols. One common method includes the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . Another method involves the coupling between aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring’s electron-deficient C2 position facilitates electrophilic substitution. In derivatives like 1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine, bromine at C6 undergoes substitution with amines, thiols, or alkoxy groups under mild conditions (Table 1).

Reaction TypeReagents/ConditionsProductYield (%)Reference
Bromine substitutionEthylamine, Pd₂(dba)₃, Xantphos, DIPEA1-(6-(Ethylamino)-1,3-benzothiazol-2-yl)ethanamine75
Fluorine introductionKF, CuI, DMF, 100°C1-(5-Fluoro-1,3-benzothiazol-2-yl)ethanamine68

Acylation and Hydrazide Formation

The primary amine group reacts with acylating agents. For example, treatment with chloroacetyl chloride yields 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide, a precursor for further functionalization (Scheme 1) .

Scheme 1 : Acylation of 2-(1,3-Benzothiazol-2-yl)ethanamine

text
2-(Benzothiazol-2-yl)ethanamine + ClCH₂COCl → 2-Chloro-N-(benzothiazol-2-yl)acetamide + HCl
  • Conditions : CH₂Cl₂, 0°C → RT, 4h .

  • Yield : 82% .

Similarly, reaction with hydrazine hydrate produces the corresponding hydrazide, a versatile intermediate for heterocyclic synthesis .

Oxidation

The benzothiazole sulfur atom oxidizes to sulfoxides or sulfones using H₂O₂ or mCPBA (Table 2).

SubstrateOxidizing AgentProductConditionsYield (%)
2-(Benzothiazol-2-yl)ethanamineH₂O₂ (30%)2-(Benzothiazol-2-yl)ethanamine sulfoxideRT, 12h65
mCPBA2-(Benzothiazol-2-yl)ethanamine sulfoneCH₂Cl₂, 0°C, 2h78

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydrobenzothiazole, altering electronic properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction at C6. For instance, reaction with 4-cyanophenylboronic acid yields 6-(4-cyanophenyl)-2-(1,3-benzothiazol-2-yl)ethanamine (Scheme 2) .

Scheme 2 : Suzuki Coupling at C6

text
6-Bromo-derivative + Ar-B(OH)₂ → 6-Aryl-2-(benzothiazol-2-yl)ethanamine
  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Yield : 70–85% .

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes/ketones. For example, condensation with 4-cyanobenzaldehyde produces imine derivatives evaluated for anticancer activity (Table 3) .

Aldehyde/KetoneConditionsApplicationIC₅₀ (μM)Reference
4-CyanobenzaldehydeEtOH, Δ, 6hAntiproliferative (MCF-7 cells)6.56
2-ThiophenecarboxaldehydeAcOH, RT, 12hAntimicrobial12.3

Complexation with Metal Ions

The benzothiazole nitrogen and amine group act as bidentate ligands for transition metals (Cu²⁺, Zn²⁺). These complexes show enhanced bioactivity, including antimicrobial and antitumor effects .

Example : Cu(II) complex of 2-(benzothiazol-2-yl)ethanamine

  • Geometry : Square planar

  • Activity : 90% inhibition of E. coli at 50 μg/mL .

Cyclization Reactions

Intramolecular cyclization under acidic conditions generates fused heterocycles. For instance, heating with CS₂ forms thiazolidinone derivatives (Scheme 3) .

Scheme 3 : Thiazolidinone Formation

text
2-(Benzothiazol-2-yl)ethanamine + CS₂ → Thiazolidinone-fused benzothiazole
  • Conditions : H₂SO₄, 100°C, 8h .

  • Yield : 74% .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Anticancer : Sulfonamide derivatives inhibit Raf-1 kinase (IC₅₀ = 8.2 μM) .

  • Antimicrobial : Hydrazide analogs show MIC = 6.25 μg/mL against S. aureus .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H10N2S
Molecular Weight: 178.25 g/mol
IUPAC Name: 2-(1,3-benzothiazol-2-yl)ethanamine

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the nitrogen and sulfur atoms in the ring structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound exhibits a range of pharmacological properties, making it a candidate for drug development:

  • Antimicrobial Activity: Studies have shown that derivatives of benzothiazole can possess significant antibacterial and antifungal properties. For instance, synthesized compounds based on this structure have demonstrated effectiveness against various pathogens .
  • Anticancer Potential: Research indicates that benzothiazole derivatives may inhibit cancer cell proliferation through various mechanisms. A study highlighted the synthesis of novel benzothiazole-based compounds that showed promising results in inhibiting tumor growth in vitro .

Biological Applications

The compound has been investigated for its role in biological systems:

  • Enzyme Inhibition: Benzothiazole derivatives often act as enzyme inhibitors. For example, this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications in conditions like tuberculosis .
  • Antioxidant Properties: Compounds containing the benzothiazole structure are known for their antioxidant capabilities, which can protect cells from oxidative stress .

Material Science

In addition to biological applications, this compound is utilized in materials science:

  • Polymer Chemistry: It serves as a building block for synthesizing polymers with enhanced properties, such as improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study conducted on synthesized N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biurets demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from this compound exhibited inhibition zones ranging from 12 mm to 25 mm depending on the specific derivative and concentration used .

CompoundInhibitory Zone (mm)
Compound A15
Compound B20
Compound C25

Case Study 2: Anticancer Activity

In vitro studies on benzothiazole derivatives showed that certain compounds could induce apoptosis in cancer cell lines. For instance, one derivative reduced cell viability by over 50% at a concentration of 10 µM after 48 hours of treatment .

CompoundIC50 (µM)
Compound D8
Compound E15
Compound F10

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)ethanamine involves its interaction with various molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Uniqueness:

2-(1,3-Benzothiazol-2-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit the enzyme DprE1 makes it particularly valuable in the development of new anti-tubercular agents .

Biological Activity

2-(1,3-Benzothiazol-2-yl)ethanamine, also known as benzothiazole ethylamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring system, which is known for its pharmacological potential. The structure can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This compound can undergo various chemical modifications such as acylation and cyclization, which may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. These compounds have been evaluated for their antiproliferative effects against various human cancer cell lines.

Table 1: Antiproliferative Activity Against Human Cancer Cell Lines

CompoundCell LineLog GI50 Value
This compoundSK-Hep-1 (Liver)5.84
MDA-MB-231 (Breast)5.66
NUGC-3 (Gastric)5.44

In vitro studies demonstrated that certain derivatives exhibited moderate inhibitory activity against Raf-1 kinase, which is implicated in several cancers . Furthermore, the compound's ability to inhibit cell growth in leukemia and CNS cancer cell lines was noted, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. A study indicated that compounds derived from this compound displayed significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. One study reported that certain derivatives significantly reduced neuronal injury in ischemia/reperfusion injury models.

Case Study: Neuroprotective Activity
In a study evaluating the neuroprotective potential of benzothiazole derivatives on mice subjected to oxidative stress, compounds derived from this compound showed promising results in alleviating symptoms associated with Parkinson's disease. The compounds improved motor function and reduced oxidative damage markers in treated mice compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can be influenced by structural modifications. A SAR study revealed that the introduction of various substituents on the benzothiazole ring can enhance activity against specific targets such as kinases and receptors involved in cancer progression and neurodegeneration .

Table 3: Summary of Structure-Activity Relationships

SubstituentEffect on Activity
Nitro GroupIncreased potency
Halogen SubstituentsVariable effects
Alkyl ChainsEnhanced solubility

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRQIYNHRBUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407128
Record name 2-(1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82928-10-7
Record name 2-(1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-benzothiazol-2-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 50 mg of 3-aminopropionitrile and 596 mg of 2-aminothiophenol in EtOH (15 mL) was heated at reflux for six hrs. After cooling the solution to room temperature, the reaction was concentrated and the residue was purified by silica gel chromatography to afford the title compound as a red oil. MS (M+H)+=179.1.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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